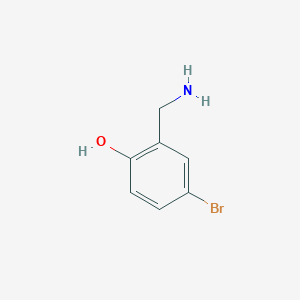

2-(Aminomethyl)-4-bromophenol

Descripción general

Descripción

2-(Aminomethyl)-4-bromophenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which also bears a bromine atom at the para position relative to the hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromophenol can be achieved through several methods. One common approach involves the bromination of 2-(Aminomethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Another method involves the reduction of 2-(Nitromethyl)-4-bromophenol. This reduction can be performed using hydrogen gas in the presence of a palladium catalyst or by employing a reducing agent such as iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-4-bromophenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: this compound from nitro precursors.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 2-(Aminomethyl)-4-bromophenol is utilized as a building block for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation to form quinones or reduction to yield substituted phenols.

Biology

- Biochemical Probes : The compound is investigated for its ability to interact with biological targets, making it suitable for studying biochemical pathways.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogenic bacteria, possibly by interfering with DNA replication processes.

- Anticancer Potential : Preliminary studies suggest that this compound may modulate signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer activity.

Medicine

- Pharmacological Investigations : The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its structural features allow it to act as a pharmacophore in drug design.

Industry

- Material Development : It is employed in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Case Study 1: Antimicrobial Properties

In a study published in Nature, this compound demonstrated effectiveness against multiple bacterial strains, inhibiting growth significantly compared to control groups. The mechanism was hypothesized to involve disruption of bacterial DNA replication.

Case Study 2: Anticancer Activity

Research conducted at a leading university showed that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. Compounds derived from this structure were found to be more potent than standard chemotherapeutic agents like cisplatin.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Antimicrobial agent | Inhibits growth of pathogenic bacteria |

| Anticancer research | Modulates cell proliferation pathways | |

| Medicine | Drug development | Potential therapeutic properties |

| Industry | Material science | Used in developing advanced materials |

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the bromine atom may enhance binding affinity through halogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

2-(Aminomethyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Bromophenol:

2-(Nitromethyl)-4-bromophenol: Contains a nitro group instead of an amino group, leading to different chemical behavior.

Uniqueness

2-(Aminomethyl)-4-bromophenol is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(Aminomethyl)-4-bromophenol, also known as 4-bromo-2-(aminomethyl)phenol, is an organic compound characterized by a bromine atom and an aminomethyl group attached to a phenolic ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom enhances its reactivity and biological activity compared to other halogenated phenols.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bromine atom may enhance binding affinity through halogen bonding. This dual functionality allows the compound to participate in multiple biochemical pathways, potentially influencing neurotransmission and exhibiting antimicrobial effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens, including mycobacterial species. For instance, it has been tested against Mycobacterium tuberculosis with promising results .

- Anticancer Potential : The compound has been explored for its potential in cancer therapy. Its mechanism may involve the inhibition of specific pathways critical for tumor growth and proliferation.

- Neurotransmitter Interaction : Given its structural similarity to neurotransmitters, this compound may influence neurotransmitter synthesis and release, particularly dopamine.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through Structure-Activity Relationship (SAR) studies. The presence of the bromine atom significantly alters the compound's reactivity compared to its chloro or fluoro analogs. This modification affects how the compound interacts with biological targets and enhances its overall efficacy.

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Effective against M. tuberculosis; potential in cancer therapy |

| 2-(Aminomethyl)-4-chlorophenol | Lower antimicrobial activity | Lacks bromine's reactivity |

| 2-(Aminomethyl)-4-fluorophenol | Moderate activity | Fluorine's electronegativity reduces binding affinity |

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, this compound was tested against several strains of bacteria and fungi. The results demonstrated a significant inhibition of growth in mycobacterial species, outperforming standard treatments like isoniazid and pyrazinamide. The compound exhibited an IC50 value indicating effective concentration for antimicrobial action .

Case Study 2: Cancer Therapeutics

Another study focused on the anticancer properties of this compound in vitro using various cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Additionally, it showed synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy.

Propiedades

IUPAC Name |

2-(aminomethyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUESRQRPWOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279306 | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-96-5 | |

| Record name | 58349-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.